N-Benzyl-N-bis-PEG2

Description

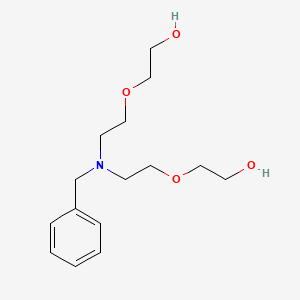

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[benzyl-[2-(2-hydroxyethoxy)ethyl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c17-8-12-19-10-6-16(7-11-20-13-9-18)14-15-4-2-1-3-5-15/h1-5,17-18H,6-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHHHXUOMCTWCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CCOCCO)CCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Benzyl-N-bis-PEG2: A Core Component in Targeted Protein Degradation

For Immediate Release

Shanghai, China – December 9, 2025 – In the rapidly advancing field of therapeutic drug development, particularly in the domain of targeted protein degradation, the strategic selection of chemical linkers is paramount. N-Benzyl-N-bis-PEG2 has emerged as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of drugs designed to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the molecular characteristics of this compound, a representative protocol for its application in PROTAC synthesis, and the fundamental mechanism of action of the resulting therapeutic agents.

Core Molecular and Physical Properties

This compound, also known by its synonym N-Benzyl-N-bis(PEG1-OH), is a polyethylene (B3416737) glycol (PEG)-based linker. Its structure is characterized by a central benzyl-protected amine with two extending short polyethylene glycol chains, each terminated with a hydroxyl group. This configuration provides a versatile scaffold for the covalent attachment of two different ligands, a prerequisite for the assembly of a functional PROTAC.

The key quantitative data for this compound are summarized in the table below, offering a clear reference for researchers and drug development professionals.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₅H₂₅NO₄ | [1] |

| Molecular Weight | 283.36 g/mol | [2] |

| Exact Mass | 283.1784 u | [1] |

| Appearance | Liquid | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | Short-term (days to weeks) at 0 - 4 °C; Long-term (months to years) at -20 °C | [1] |

Mechanism of Action: The PROTAC Pathway

This compound functions as a linker within a PROTAC molecule. PROTACs are heterobifunctional molecules that leverage the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[2] The PROTAC molecule forms a ternary complex by simultaneously binding to the POI and an E3 ubiquitin ligase.[3] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

Experimental Protocol: Synthesis of a PROTAC using a Hydroxy-PEG Linker

The following is a representative two-step protocol for the synthesis of a PROTAC utilizing a di-hydroxy PEG linker like this compound. This protocol involves the sequential modification of the hydroxyl groups to couple the Protein of Interest (POI) ligand and the E3 ligase ligand. Note that protection/deprotection steps may be necessary to ensure selectivity, and specific reagents and conditions will vary depending on the exact nature of the ligands.

Step 1: Mono-activation and Coupling of the First Ligand

-

Mono-protection (Optional but Recommended): To selectively react one of the hydroxyl groups, a mono-protection strategy (e.g., using a silyl (B83357) ether protecting group) can be employed under controlled stoichiometric conditions.

-

Activation of the Free Hydroxyl Group: The unprotected hydroxyl group is activated for nucleophilic substitution. A common method is tosylation.

-

Dissolve the mono-protected this compound derivative (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 equivalents).

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

-

-

Coupling of the First Ligand: The activated linker is then reacted with the first ligand (either the POI ligand or the E3 ligase ligand, typically containing a nucleophilic group like an amine or thiol).

-

Dissolve the activated linker (1.0 equivalent) and the first ligand (1.1 equivalents) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to facilitate the reaction.

-

Stir the mixture at room temperature or elevated temperature (e.g., 50-80 °C) until the reaction is complete as monitored by LC-MS.

-

Work up the reaction by diluting with a suitable organic solvent (e.g., ethyl acetate) and washing with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.

-

Step 2: Deprotection and Coupling of the Second Ligand

-

Deprotection: The protecting group on the second hydroxyl group is removed. The choice of deprotection agent depends on the protecting group used (e.g., tetrabutylammonium (B224687) fluoride (B91410) for silyl ethers).

-

Activation and Coupling of the Second Ligand: The now-free second hydroxyl group is activated and coupled to the second ligand using a similar procedure as described in Step 1. The choice of activation and coupling chemistry should be orthogonal to the first coupling to avoid side reactions. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, which can then be coupled to an amine-containing ligand using standard peptide coupling reagents like HATU or EDC.

-

Oxidation (if applicable): Dissolve the intermediate from the previous step in a suitable solvent and treat with an oxidizing agent (e.g., Jones reagent or TEMPO-based oxidation).

-

Amide Coupling (if applicable): To a solution of the resulting carboxylic acid (1.0 equivalent) in anhydrous DMF, add a coupling agent like HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents). Stir for 15-30 minutes to form the active ester. Add the second amine-containing ligand (1.1 equivalents) and continue stirring at room temperature for 2-12 hours.

-

-

Final Purification: The final PROTAC molecule is purified to a high degree using methods such as preparative High-Performance Liquid Chromatography (HPLC) to ensure its suitability for biological assays. The identity and purity of the final compound should be confirmed by analytical techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

This technical guide underscores the integral role of this compound in the innovative field of targeted protein degradation. Its well-defined structure and chemical tractability make it a valuable tool for researchers and scientists dedicated to developing the next generation of therapeutics.

References

An In-depth Technical Guide to N-Benzyl-N-bis-PEG2 in Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of N-Benzyl-N-bis-PEG2, a specialized chemical linker, and its core application in the field of biochemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). While specific examples detailing the use of this compound are not extensively documented in peer-reviewed literature, this guide will focus on its role as a representative polyethylene (B3416737) glycol (PEG)-based linker. We will explore the fundamental principles of PROTACs, their mechanism of action, and provide representative data and protocols to illustrate the application of such linkers in targeted protein degradation.

Introduction to this compound and PROTACs

This compound is a heterobifunctional chemical linker. Its structure consists of a central nitrogen atom to which a benzyl (B1604629) group and two short polyethylene glycol (PEG) chains are attached. In the context of biochemistry and drug discovery, it serves as a crucial component in the synthesis of PROTACs.[1][2]

PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from within a cell.[3] They achieve this by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3] A PROTAC molecule is composed of three key parts:

-

A ligand that binds to the target protein (the "warhead").

-

A ligand that recruits an E3 ubiquitin ligase (the "anchor").

-

A chemical linker that connects the warhead and the anchor.[4]

The linker, for which this compound is an example, is not merely a spacer. Its length, flexibility, and chemical properties are critical for the efficacy of the PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.[5] PEG linkers are widely used in PROTAC design to enhance water solubility and improve pharmacokinetic properties.[6]

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function catalytically to induce the degradation of a target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule enters the cell and simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.

-

Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.

-

Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.

-

Degradation: The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling: The PROTAC molecule is released and can bind to another target protein, continuing the degradation cycle.

Quantitative Data for a Representative PEG-Linked PROTAC

| Parameter | SMARCA2 | SMARCA4 | Reference |

| DC₅₀ (nM) | 300 | 250 | [3] |

| Dₘₐₓ (%) | 65 | 70 | [3] |

| Binding Affinity (Kᵢ, nM) | Not Reported | Not Reported | |

| Ternary Complex Cooperativity (α) | 4.8 (with VCB) | Not Reported | [3] |

| Cell Permeability (10⁻⁷ cm s⁻¹) | \multicolumn{2}{c | }{1.1} | [3] |

-

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.

-

Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the second protein. An α > 1 indicates positive cooperativity, which is favorable for ternary complex formation.

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of PROTACs with PEG-based linkers.

The synthesis of a PROTAC is a multi-step process that typically involves the separate synthesis of the target protein ligand and the E3 ligase ligand, followed by their conjugation to the linker. Common coupling chemistries include amide bond formation, "click chemistry," and nucleophilic substitution.

Representative Synthesis Step: Amide Coupling

-

Activation of the Linker: Dissolve the this compound-acid linker (1.0 equivalent) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15 minutes.

-

Coupling Reaction: To the activated linker solution, add the amine-functionalized ligand (for either the POI or E3 ligase) (1.0 equivalent).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the progress by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography or preparative high-performance liquid chromatography (HPLC) to yield the desired intermediate or final PROTAC.

Western blotting is a standard method to quantify the reduction in target protein levels following treatment with a PROTAC.

Methodology:

-

Cell Culture and Treatment: Plate the chosen cell line at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Conclusion

This compound represents a class of flexible, hydrophilic linkers that are integral to the design and synthesis of PROTACs. The benzyl group can provide a degree of rigidity and potential for specific interactions within the ternary complex, while the PEG chains enhance solubility and offer modularity in adjusting linker length. Although detailed studies specifically employing this compound are sparse, the principles and methodologies described herein provide a robust framework for researchers and drug development professionals to understand and utilize this and similar linkers in the exciting and rapidly advancing field of targeted protein degradation. The rational design of linkers remains a key challenge and opportunity in the development of potent and selective PROTAC therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Manufacturer Of Monodisperse PEG,Wholesale Monodisperse PEG [sinopeg.com]

- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

N-Benzyl-N-bis-PEG2: A Technical Guide for Researchers in Targeted Protein Degradation

For Immediate Release

This technical guide provides an in-depth overview of N-Benzyl-N-bis-PEG2, a bifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). Addressed to researchers, scientists, and drug development professionals, this document outlines its chemical properties, suppliers, and its crucial role in the rapidly advancing field of targeted protein degradation.

Core Compound Information

This compound , identified by the CAS number 119580-47-1 , is a polyethylene (B3416737) glycol (PEG)-based linker.[1][2] Its structure features a central benzyl-protected amine with two polyethylene glycol arms, each terminating in a hydroxyl group. This architecture makes it a valuable tool for conjugating a target protein ligand and an E3 ubiquitin ligase ligand to form a PROTAC.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 119580-47-1 | [1][2] |

| Molecular Formula | C15H25NO4 | [3] |

| Molecular Weight | 283.36 g/mol | [4] |

| Appearance | Liquid | [3][5] |

| Synonyms | N-Benzyl-N-bis(PEG1-OH) | [3] |

Suppliers

This compound is commercially available from various chemical suppliers specializing in reagents for drug discovery and life sciences research. Key suppliers include:

Role in Targeted Protein Degradation and PROTACs

Targeted protein degradation (TPD) is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[8] PROTACs are heterobifunctional molecules at the heart of this technology. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[9]

This compound serves as the linker component in PROTAC design. The PEG nature of the linker can enhance the solubility and cell permeability of the resulting PROTAC molecule.[10] The length and flexibility of the linker are critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target protein.[9][11]

Signaling Pathway: The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation

The general signaling pathway leveraged by PROTACs, including those synthesized with this compound, is the ubiquitin-proteasome pathway. The process is initiated by the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols: A General Framework for PROTAC Synthesis

While a specific, detailed experimental protocol for a PROTAC utilizing this compound is not publicly available in the reviewed literature, a general two-step synthetic workflow can be outlined. This process typically involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand.

Step 1: Synthesis of the Ligand-Linker Intermediate

This step involves the formation of a stable bond (e.g., an amide or ether bond) between one of the hydroxyl groups of this compound and a reactive functional group on either the POI ligand or the E3 ligase ligand. Standard coupling chemistries are employed, often requiring activation of the hydroxyl group or the corresponding functional group on the ligand.

Step 2: Coupling of the Second Ligand to the Ligand-Linker Intermediate

The remaining free hydroxyl group on the ligand-linker intermediate is then coupled to the second ligand (either the POI or E3 ligase ligand, whichever was not used in the first step). This again involves standard chemical transformations to form the final PROTAC molecule.

The benzyl (B1604629) group on the central amine of this compound can serve as a protecting group and may be removed in a subsequent step if the secondary amine is required for further modification or for the final biological activity of the PROTAC.

Experimental Workflow for PROTAC Synthesis

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the design and synthesis of PROTACs for targeted protein degradation. Its bifunctional nature and PEG characteristics offer advantages in creating effective and soluble PROTAC molecules. As the field of targeted protein degradation continues to expand, the strategic application of well-defined linkers like this compound will be instrumental in the development of novel therapeutics for a wide range of diseases.

References

- 1. keyorganics.net [keyorganics.net]

- 2. This compound – 美仑生物 [meilunbio.com]

- 3. medkoo.com [medkoo.com]

- 4. targetmol.com [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. precisepeg.com [precisepeg.com]

- 8. Targeted protein degradation: Controlling and assessing therapeutic targets to advance oncology drug discovery | Cell Signaling Technology [cellsignal.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Benzyl-N-bis-PEG2 Derivatives for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzyl-N-bis-PEG2 derivatives, a critical class of linkers in modern drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). We will delve into their synthesis, functionalization, and application, offering detailed experimental protocols and quantitative data to support researchers in this dynamic area.

Introduction to this compound Derivatives in Drug Discovery

This compound derivatives are emerging as highly versatile bifunctional linkers in the design of targeted therapeutics. Their core structure, featuring a central tertiary amine protected by a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains, offers a unique combination of properties beneficial for drug delivery and targeted protein degradation.

The primary application of these derivatives is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome machinery. The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.

The this compound scaffold provides several advantages:

-

Improved Solubility and Pharmacokinetics: The hydrophilic nature of the PEG chains enhances the aqueous solubility of the overall PROTAC molecule, which is often a challenge with hydrophobic ligands. This can lead to improved pharmacokinetic profiles.

-

Precise Length and Flexibility: The defined length of the PEG2 units allows for precise control over the distance between the two ends of the linker, which is critical for optimal ternary complex formation.

-

Versatile Functionalization: The terminal ends of the PEG chains can be readily modified with a variety of functional groups, enabling the attachment of diverse POI and E3 ligase ligands.

-

Protecting Group Strategy: The N-benzyl group serves as a stable protecting group for the tertiary amine, which can be removed under specific conditions if desired, allowing for further modification of the core structure.

Synthesis of the this compound Core Structure

The synthesis of this compound derivatives begins with the formation of the central N-benzyldiethanolamine core, followed by PEGylation and functionalization.

Synthesis of N-Benzyldiethanolamine

A robust method for the synthesis of N-benzyldiethanolamine involves the reaction of benzyl chloride with diethanolamine (B148213). The use of a base like sodium carbonate is crucial to neutralize the hydrochloric acid formed during the reaction and to prevent the formation of unwanted by-products.

Experimental Protocol: Synthesis of N-Benzyldiethanolamine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethanolamine (1.0 equivalent) and sodium carbonate (1.1 equivalents) in a suitable solvent such as toluene (B28343) or ethanol.

-

Addition of Benzyl Chloride: While stirring the mixture, slowly add benzyl chloride (1.05 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude N-benzyldiethanolamine can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

PEGylation of N-Benzyldiethanolamine

The next step involves the extension of the hydroxyl groups of N-benzyldiethanolamine with two units of polyethylene glycol. This is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-OH)

-

Alkoxide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyldiethanolamine (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Slowly add a strong base such as sodium hydride (NaH, 2.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the dialkoxide.

-

PEGylation: Cool the reaction mixture back to 0 °C and add a solution of a suitable PEGylating agent, such as 2-(2-bromoethoxy)ethanol (B1667886) (2.2 equivalents) or a tosylated PEG derivative, in anhydrous THF dropwise.

-

Reaction Conditions: Allow the reaction to warm to room temperature and then heat to reflux (around 65 °C) overnight. Monitor the reaction by TLC or LC-MS.

-

Quenching and Work-up: After completion, carefully quench the reaction by slowly adding water at 0 °C. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude N-Benzyl-N-bis(PEG2-OH) can be purified by column chromatography on silica gel.

Functionalization of this compound Derivatives

The terminal hydroxyl groups of N-Benzyl-N-bis(PEG2-OH) serve as versatile handles for the introduction of various functional groups, enabling the conjugation to POI and E3 ligase ligands.

Synthesis of N-Benzyl-N-bis(PEG2-acid)

The terminal hydroxyl groups can be oxidized to carboxylic acids, which are useful for forming stable amide bonds with amine-containing ligands.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-acid)

-

Oxidation: Dissolve N-Benzyl-N-bis(PEG2-OH) (1.0 equivalent) in a suitable solvent like acetone (B3395972) or a mixture of acetonitrile, water, and ethyl acetate.

-

Reagent Addition: Add a suitable oxidizing agent such as Jones reagent (chromium trioxide in sulfuric acid) or, for milder conditions, a TEMPO-catalyzed oxidation system (e.g., TEMPO/bleach).

-

Reaction Conditions: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up and Purification: Quench the reaction appropriately (e.g., with isopropanol (B130326) for Jones reagent). Extract the product into an organic solvent. The crude product can be purified by column chromatography.

Synthesis of N-Benzyl-N-bis(PEG2-amine)

The hydroxyl groups can be converted to amines, often via a two-step process involving mesylation or tosylation followed by substitution with an azide (B81097) and subsequent reduction.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-amine)

-

Mesylation/Tosylation: Dissolve N-Benzyl-N-bis(PEG2-OH) (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C. Add triethylamine (B128534) (2.5 equivalents) followed by methanesulfonyl chloride (2.2 equivalents) or p-toluenesulfonyl chloride (2.2 equivalents) dropwise. Stir at 0 °C for 1-2 hours.

-

Azide Substitution: To the reaction mixture, add sodium azide (3.0 equivalents) and a catalytic amount of a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. Heat the reaction to reflux and stir overnight.

-

Reduction: After work-up to isolate the azide intermediate, dissolve it in THF/water and add triphenylphosphine (B44618) (2.5 equivalents). Heat the reaction to 50 °C for several hours to perform the Staudinger reduction. Alternatively, catalytic hydrogenation (e.g., H2, Pd/C) can be used.

-

Purification: The final amine product is purified by column chromatography.

Synthesis of N-Benzyl-N-bis(PEG2-azide)

The azide functionality is useful for "click chemistry" reactions, specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-azide)

-

Mesylation/Tosylation: Follow step 1 of the amine synthesis protocol.

-

Azide Substitution: After work-up of the mesylated/tosylated intermediate, dissolve it in a polar aprotic solvent like DMF. Add sodium azide (3.0 equivalents) and heat the reaction to 60-80 °C overnight.

-

Purification: After work-up, the azide product is purified by column chromatography.

Synthesis of N-Benzyl-N-bis(PEG2-alkyne)

The alkyne group is the complementary partner for azide-alkyne click chemistry.

Experimental Protocol: Synthesis of N-Benzyl-N-bis(PEG2-alkyne)

-

Mesylation/Tosylation: Follow step 1 of the amine synthesis protocol.

-

Alkynylation: Dissolve the mesylated/tosylated intermediate in an appropriate solvent. Add propargyl alcohol in the presence of a strong base like sodium hydride to form the terminal alkyne via Williamson ether synthesis.

-

Purification: The final alkyne-terminated product is purified by column chromatography.

Quantitative Data and Applications

The choice of linker and its functional groups significantly impacts the performance of a PROTAC. The following table summarizes key quantitative data for representative this compound derivatives.

| Derivative | Molecular Weight ( g/mol ) | Purity (%) | Terminal Functional Group | Reactivity |

| N-Benzyl-N-bis(PEG2-OH) | 373.49 | >95 | Hydroxyl (-OH) | Etherification, esterification, oxidation |

| N-Benzyl-N-bis(PEG2-acid) | 401.45 | >95 | Carboxylic Acid (-COOH) | Amide bond formation with amines |

| N-Benzyl-N-bis(PEG2-amine) | 371.52 | >95 | Amine (-NH2) | Amide bond formation with carboxylic acids |

| N-Benzyl-N-bis(PEG2-azide) | 423.50 | >95 | Azide (-N3) | Click chemistry with alkynes |

| N-Benzyl-N-bis(PEG2-alkyne) | 449.56 | >95 | Alkyne (-C≡CH) | Click chemistry with azides |

Signaling Pathways and Experimental Workflows

PROTACs utilizing this compound linkers operate through the ubiquitin-proteasome system (UPS). The following diagrams illustrate the key signaling pathway and a typical experimental workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Experimental workflow for PROTAC development.

Conclusion

This compound derivatives represent a powerful and versatile class of linkers for the development of targeted therapies, particularly PROTACs. Their modular synthesis allows for precise control over their physicochemical properties and the introduction of a wide range of functional groups. This guide provides a solid foundation for researchers to synthesize, functionalize, and utilize these valuable tools in their drug discovery efforts. The provided experimental protocols and conceptual diagrams are intended to facilitate the practical application of this promising technology.

Methodological & Application

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target protein-binding ligand and the E3 ligase-recruiting ligand, plays a critical role in the efficacy and physicochemical properties of the degrader. N-Benzyl-N-bis-PEG2 is a versatile polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of rigidity and flexibility, contributing to favorable cellular permeability and solubility of the resulting PROTAC. This document provides detailed application notes and protocols for the use of this compound and its analogs in the synthesis of PROTACs, with a specific focus on the development of degraders for the BAF ATPase subunits SMARCA2 and SMARCA4.

Key Applications

The this compound linker and its derivatives are particularly well-suited for the synthesis of PROTACs targeting nuclear proteins, such as transcription factors and chromatin remodelers. The benzyl (B1604629) group can provide conformational constraint, which can be advantageous for establishing productive ternary complex formation between the target protein and the E3 ligase. A notable example is the PROTAC ACBI1, which incorporates a benzyl-like linking fragment to effectively degrade the SWI/SNF chromatin remodeling complex subunits SMARCA2 and SMARCA4.[1][2][3][4]

Data Presentation

The following tables summarize the quantitative data for the SMARCA2/4 degrader ACBI1, which utilizes a linker structurally analogous to this compound.

Table 1: In Vitro Degradation Potency of ACBI1

| Target Protein | Cell Line | DC₅₀ (nM) |

| SMARCA2 | MV-4-11 | 6 |

| SMARCA4 | MV-4-11 | 11 |

| PBRM1 | MV-4-11 | 32 |

| SMARCA2 | NCI-H1568 | 3.3 |

| PBRM1 | NCI-H1568 | 15.6 |

Data sourced from Farnaby et al., Nature Chemical Biology, 2019.[2][5]

Table 2: Anti-proliferative Activity of ACBI1

| Cell Line | IC₅₀ (nM) |

| MV-4-11 | 29 |

| NCI-H1568 | 68 |

Data sourced from MedChemExpress product information, referencing the work of Farnaby et al.[6]

Experimental Protocols

The following protocols provide a generalized workflow for the synthesis and evaluation of a PROTAC utilizing an this compound-like linker, based on the synthesis of ACBI1.

Protocol 1: Synthesis of a SMARCA2/4-Targeting PROTAC

This protocol outlines the key steps for the chemical synthesis of a PROTAC that links a SMARCA2/4 bromodomain ligand to a VHL E3 ligase ligand via an this compound-type linker.

Materials:

-

SMARCA2/4 bromodomain ligand with a suitable reactive handle (e.g., a piperazine (B1678402) group)

-

This compound derivative with orthogonal reactive groups (e.g., a carboxylic acid and a protected amine)

-

VHL E3 ligase ligand with a compatible reactive handle (e.g., a free amine)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) for deprotection

-

Dichloromethane (DCM)

-

Reagents for purification (e.g., HPLC-grade solvents)

Procedure:

-

Coupling of Linker to E3 Ligase Ligand:

-

Dissolve the VHL ligand (1.0 eq) and the this compound derivative (with a protected amine, 1.1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the product by flash column chromatography.

-

-

Deprotection of the Linker:

-

Dissolve the product from step 1 in a 1:1 mixture of DCM and TFA.

-

Stir the reaction at room temperature for 1-2 hours until the protecting group (e.g., Boc) is completely removed, as monitored by LC-MS.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

-

Coupling of Target Ligand to the Linker-E3 Ligase Conjugate:

-

Dissolve the SMARCA2/4 bromodomain ligand (1.0 eq) and the deprotected linker-E3 ligase conjugate from step 2 (1.1 eq) in anhydrous DMF.

-

Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight, monitoring by LC-MS.

-

Upon completion, purify the final PROTAC product by preparative HPLC.

-

Characterize the final product by high-resolution mass spectrometry and NMR.

-

Protocol 2: Cellular Degradation Assay

This protocol describes a method to assess the ability of the synthesized PROTAC to induce the degradation of the target proteins in a cellular context.

Materials:

-

Cancer cell lines (e.g., MV-4-11, NCI-H1568)

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibodies against SMARCA2, SMARCA4, and a loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed the chosen cell line in 6-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare a serial dilution of the PROTAC in DMSO, and then dilute further in cell culture medium to the final desired concentrations.

-

Treat the cells with the PROTAC for a specified time course (e.g., 18 hours). Include a DMSO-only vehicle control.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Load equal amounts of protein per lane and run the SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against the target proteins and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.

-

Mandatory Visualizations

Signaling Pathway

Caption: PROTAC-mediated degradation of SMARCA2/4 and its downstream effects.

Experimental Workflow

Caption: General workflow for PROTAC synthesis and biological evaluation.

References

- 1. [PDF] BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design | Semantic Scholar [semanticscholar.org]

- 2. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Bioconjugation with N-Benzyl-N-bis-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-Benzyl-N-bis-PEG2-acid in Bioconjugation

This compound-acid is a versatile, heterobifunctional linker predominantly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[4][5]

The unique structure of this compound-acid features a central tertiary amine protected by a benzyl (B1604629) group, and two short polyethylene (B3416737) glycol (PEG) chains, each terminating in a carboxylic acid. This design offers several advantages for bioconjugation:

-

Bifunctional Reactivity: The two terminal carboxylic acid groups can be activated to react with primary amines on target molecules, such as proteins or small molecule ligands, forming stable amide bonds.[6]

-

Protected Amine: The benzyl group serves as a protecting group for the central amine, which can be selectively removed through hydrogenolysis to reveal a secondary amine.[6] This allows for sequential conjugation of a second molecule, making it a valuable tool for constructing complex bioconjugates.

-

PEG Spacer: The PEG2 spacers enhance the solubility and bioavailability of the resulting conjugate.[7][8] The length of the PEG linker is a critical parameter that can be optimized to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[9][10]

This document provides detailed application notes and protocols for the use of this compound-acid in the synthesis of PROTACs, including methodologies for conjugation, purification, and characterization.

Core Applications: PROTAC Synthesis

The primary application of this compound-acid is as a linker in the assembly of PROTACs. A PROTAC consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[10]

Mechanism of Action of PROTACs

The mechanism of PROTAC-mediated protein degradation is a cyclical process:

-

Ternary Complex Formation: The PROTAC simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[11]

-

Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the proteasome.[12]

-

Recycling: The PROTAC is then released and can participate in another round of degradation.[12]

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound-acid

This protocol describes a general two-step approach for synthesizing a PROTAC. It involves the sequential amide coupling of the two carboxylic acid groups of this compound-acid with amine-containing ligands for the target protein and the E3 ligase.

Materials:

-

This compound-acid

-

Amine-functionalized target protein ligand (POI Ligand-NH2)

-

Amine-functionalized E3 ligase ligand (E3 Ligand-NH2)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Silica (B1680970) gel for column chromatography

-

Preparative HPLC system

Procedure:

Step 1: Coupling of the First Ligand (e.g., POI Ligand)

-

Dissolve this compound-acid (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid groups.

-

In a separate flask, dissolve the POI Ligand-NH2 (1.0 equivalent) and TEA or DIPEA (2.0 equivalents) in anhydrous DMF.

-

Add the solution of the POI ligand to the activated linker solution dropwise.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the intermediate (POI-Linker-COOH).

Step 2: Coupling of the Second Ligand (e.g., E3 Ligand)

-

Dissolve the POI-Linker-COOH intermediate (1.0 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 1 hour.

-

In a separate flask, dissolve the E3 Ligand-NH2 (1.1 equivalents) and TEA or DIPEA (2.0 equivalents) in anhydrous DMF.

-

Add the solution of the E3 ligand to the activated intermediate solution.

-

Stir the reaction at room temperature overnight under a nitrogen atmosphere.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.

Caption: Workflow for the two-step synthesis of a PROTAC using this compound-acid.

Protocol 2: Characterization of the Synthesized PROTAC

1. Structural Verification:

-

LC-MS: Confirm the molecular weight of the final PROTAC.

-

¹H and ¹³C NMR: Verify the chemical structure and purity of the PROTAC.

2. In Vitro Evaluation:

-

Target Protein Degradation Assay (Western Blot or In-Cell Western):

-

Culture cells expressing the target protein.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a defined period (e.g., 24 hours).

-

Lyse the cells and quantify the target protein levels using Western Blot or In-Cell Western analysis.

-

Determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (maximum degradation).

-

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Treat cells with a range of PROTAC concentrations.

-

Measure cell viability to assess the cytotoxic effect of the PROTAC.

-

Determine the IC50 (concentration at which 50% of cell growth is inhibited).

-

Quantitative Data Presentation

The following tables provide representative data from studies on PROTACs, illustrating the type of quantitative information that should be generated and analyzed.

Table 1: Physicochemical Properties of a Synthesized PROTAC

| Property | Value | Method of Determination |

| Molecular Weight (Da) | Calculated Value | LC-MS |

| Purity (%) | >95% | HPLC |

| Solubility (µM in PBS) | Experimental Value | Solubility Assay |

Table 2: In Vitro Efficacy of a Synthesized PROTAC

| Parameter | Cell Line | Value |

| DC50 (nM) | e.g., MCF-7 | Experimental Value[9] |

| Dmax (%) | e.g., MCF-7 | Experimental Value[9] |

| IC50 (nM) | e.g., MCF-7 | Experimental Value |

Table 3: Comparative Analysis of PROTACs with Different Linkers

This table illustrates how the linker composition can affect the degradation efficiency of a PROTAC.

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| PROTAC-1 | Alkyl Chain | 50 | 85 | Fictional Example |

| PROTAC-2 | This compound-acid | 25 | 95 | Fictional Example |

| PROTAC-3 | PEG4 Linker | 30 | 90 | Fictional Example |

Note: The data in Table 3 is for illustrative purposes to demonstrate the importance of linker optimization and does not represent actual experimental results for a PROTAC synthesized with this compound-acid.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low reaction yield | - Incomplete activation of carboxylic acids- Impure reagents or solvents- Steric hindrance | - Increase the equivalents of EDC/NHS- Use fresh, anhydrous solvents- Optimize reaction temperature and time |

| Multiple products observed by LC-MS | - Side reactions- Incomplete reaction | - Optimize reaction conditions (pH, temperature)- Ensure complete consumption of starting materials |

| Poor solubility of the final PROTAC | - Hydrophobic nature of the ligands | - Use a longer PEG linker if possible- Formulate the PROTAC with solubility enhancers |

| No protein degradation observed | - PROTAC cannot form a stable ternary complex- Poor cell permeability- Incorrect linker length | - Redesign the PROTAC with a different linker- Assess cell permeability using specific assays- Synthesize a library of PROTACs with varying linker lengths |

Conclusion

This compound-acid is a valuable tool for the construction of PROTACs and other complex bioconjugates. Its bifunctional nature, combined with the beneficial properties of the PEG spacers, allows for the rational design and synthesis of molecules for targeted protein degradation. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development to effectively utilize this versatile linker in their studies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biopharma.co.uk [biopharma.co.uk]

- 5. portlandpress.com [portlandpress.com]

- 6. N-Benzyl-N-bis(PEG3-acid), 2093154-03-9 | BroadPharm [broadpharm.com]

- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Linking Using N-Benzyl-N-bis-PEG2 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-bis-PEG2 represents a core scaffold for a class of chemical linkers used in bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome.[1] The this compound structure provides a versatile platform for linking two distinct molecular entities, such as a ligand for a target protein and a ligand for an E3 ligase.[1]

This document provides detailed protocols and application notes for the use of this compound derivatives in protein linking applications. Specifically, it will focus on the scenario where the terminal ends of the PEG2 arms are functionalized with amine-reactive groups, such as N-Hydroxysuccinimide (NHS) esters, to enable covalent conjugation to primary amines on target proteins.[2][3]

Principle of Amine-Reactive Conjugation

The most common strategy for linking molecules to proteins is by targeting primary amines (–NH2), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[3] N-Hydroxysuccinimide (NHS) esters are highly reactive towards primary amines, forming stable amide bonds in a reaction that is efficient under physiological to slightly alkaline conditions (pH 7.2-9).[3]

The core this compound molecule must first be derivatized to bear reactive handles. A common synthetic route involves functionalizing the terminal hydroxyls of the PEG chains into carboxylic acids, followed by activation to NHS esters. This creates a homobifunctional crosslinker capable of linking two proteins or a protein to another amine-containing molecule.

Experimental Protocols

General Considerations for NHS Ester Crosslinking

-

Moisture Sensitivity: NHS esters are moisture-sensitive and readily hydrolyze.[4][5] All NHS ester reagents should be equilibrated to room temperature before opening to prevent condensation. Unused reagent should be stored in a desiccated environment.

-

Buffer Selection: Buffers for conjugation should be free of primary amines (e.g., Tris, glycine) as these will compete with the target protein for reaction with the NHS ester.[4][5] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer at a pH of 7.2-8.5.[2][6]

-

Solvent for NHS Ester: The this compound-bis-NHS ester should be dissolved in a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][5] Stock solutions should not be prepared for long-term storage.[4][5]

Protocol for Creating a Homodimeric Protein Conjugate

This protocol describes the crosslinking of a single protein species to form a homodimer using a homobifunctional this compound-bis-NHS ester.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound-bis-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the protein in the conjugation buffer at a concentration of 2-5 mg/mL.[2] Ensure the buffer is free of primary amines.

-

-

Prepare the Crosslinker Solution:

-

Immediately before use, prepare a 10 mM stock solution of the this compound-bis-NHS ester in anhydrous DMSO or DMF.[4]

-

-

Conjugation Reaction:

-

Quench the Reaction:

-

Purify the Conjugate:

Protocol for Creating a Heterodimeric Protein Conjugate (Two-Step)

This protocol is for linking two different proteins (Protein A and Protein B) and is designed to minimize the formation of homodimers.

Step 1: First Conjugation (Protein A)

-

Follow steps 1-3 of the homodimeric protocol, but use a lower molar excess of the crosslinker (e.g., 1-5 fold) to favor the attachment of the linker to Protein A at only one end.

-

Immediately purify the Protein A-linker conjugate using a desalting column to remove unreacted crosslinker.

Step 2: Second Conjugation (Protein B)

-

Add Protein B to the purified Protein A-linker solution. A slight molar excess of Protein B may be used to drive the reaction.

-

Incubate for 1-2 hours at room temperature or 4 hours at 4°C.

-

Quench the reaction as described in the homodimeric protocol.

-

Purify the final heterodimeric conjugate using an appropriate chromatography method (e.g., ion exchange or size exclusion chromatography) to separate the desired product from unreacted proteins and homodimers.

Data Presentation

The following table summarizes typical reaction parameters for protein conjugation with NHS esters. These values should be optimized for each specific application.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[6] |

| Crosslinker:Protein Molar Ratio | 10:1 to 50:1 | Lower ratios for single attachment; higher for multiple attachments. |

| Reaction pH | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing NHS ester hydrolysis.[6] |

| Reaction Temperature | 4°C or Room Temperature | Room temperature is faster; 4°C can be used for sensitive proteins.[7] |

| Incubation Time | 30 - 120 minutes | Longer times may be needed at lower temperatures.[4][5] |

| Quenching Agent Conc. | 20 - 100 mM | Tris or glycine (B1666218) can be used to quench the reaction.[2] |

Visualizations

Experimental Workflow for Homodimer Formation

Caption: Workflow for creating a homodimeric protein conjugate.

Chemical Reaction Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - ID [thermofisher.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific examples of Proteolysis Targeting Chimeras (PROTACs) that definitively utilize the N-Benzyl-N-bis-PEG2 linker in peer-reviewed publications or patents with associated quantitative biological data. Therefore, the following application notes and protocols are based on established principles of PROTAC design and evaluation, using a hypothetical PROTAC incorporating the this compound linker for illustrative purposes. The provided data are representative examples and should not be considered as experimentally validated results for a specific PROTAC.

Introduction to Targeted Protein Degradation and the Role of the this compound Linker

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of TPD. They consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase). The this compound linker is a PEG-based linker that offers a balance of flexibility and defined length. The polyethylene (B3416737) glycol (PEG) chains can enhance solubility and improve pharmacokinetic properties. The benzyl (B1604629) group can provide a degree of rigidity and may participate in beneficial interactions within the ternary complex.

Key Features of the this compound Linker

-

PEG-based: The two PEG2 units impart hydrophilicity, which can improve the solubility of the PROTAC molecule.

-

Defined Length: The specific length of the linker is crucial for optimal ternary complex formation.

-

Benzyl Moiety: The benzyl group can introduce some conformational rigidity and potential for aromatic interactions, which may influence binding and ternary complex stability.

-

Versatile Synthesis: The linker can be incorporated into PROTACs using standard synthetic chemistry techniques.

Application: Design of a Hypothetical PROTAC (PROTAC-X)

For the purpose of these application notes, we will consider a hypothetical PROTAC, PROTAC-X , which utilizes the this compound linker to connect a hypothetical POI ligand (targeting "Protein-X") and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Data Presentation

The following tables present representative quantitative data that would be generated during the evaluation of a novel PROTAC.

Table 1: In Vitro Binding Affinities of PROTAC-X Components

| Compound | Target | Binding Affinity (Kd, nM) |

| POI Ligand | Protein-X | 50 |

| VHL Ligand | VHL E3 Ligase | 150 |

| PROTAC-X | Protein-X | 75 |

| PROTAC-X | VHL E3 Ligase | 200 |

Table 2: In Vitro Degradation Efficacy of PROTAC-X in Cancer Cell Line A

| Compound | DC50 (nM) | Dmax (%) |

| PROTAC-X | 25 | >95 |

DC50: Concentration of the compound that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.

Table 3: Cellular Viability of Cancer Cell Line A after 72h Treatment with PROTAC-X

| Compound | IC50 (nM) |

| PROTAC-X | 15 |

| POI Ligand (as inhibitor) | 1500 |

IC50: Concentration of the compound that results in 50% inhibition of cell growth.

Mandatory Visualizations

Caption: Mechanism of Action for a PROTAC utilizing an this compound linker.

Caption: Experimental workflow for the evaluation of a novel PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Hypothetical PROTAC-X

This protocol describes a general approach for the final coupling step in the synthesis of PROTAC-X, where the this compound linker is conjugated to the POI ligand and the E3 ligase ligand. It is assumed that the POI ligand has a free amine and the VHL ligand is attached to the linker, which has a terminal carboxylic acid.

Materials:

-

POI-ligand-NH2

-

VHL-ligand-N-Benzyl-N-bis-PEG2-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve VHL-ligand-N-Benzyl-N-bis-PEG2-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add POI-ligand-NH2 (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC-X.

-

Characterize the purified PROTAC-X by high-resolution mass spectrometry and 1H NMR.

Protocol 2: Western Blot for Protein Degradation

Materials:

-

Cancer Cell Line A expressing Protein-X

-

PROTAC-X

-

DMSO (vehicle control)

-

Complete cell culture medium

-

PBS (Phosphate-Buffered Saline)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody against Protein-X

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed Cancer Cell Line A in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of PROTAC-X (e.g., 1 nM to 1000 nM) or DMSO for the desired time (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold RIPA buffer containing inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize all samples to the same protein concentration and add Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Protein-X and the loading control antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add ECL reagent and visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities and normalize the Protein-X signal to the loading control.

-

Calculate the percentage of degradation relative to the DMSO control to determine DC50 and Dmax values.

-

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

-

Cancer Cell Line A

-

PROTAC-X

-

DMSO

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Seed Cancer Cell Line A in a 96-well plate at an appropriate density.

-

-

Treatment:

-

Treat the cells with a serial dilution of PROTAC-X or DMSO for 72 hours.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

-

Protocol 4: In-Cell Ubiquitination Assay

Materials:

-

Cancer Cell Line A

-

PROTAC-X

-

MG132 (proteasome inhibitor)

-

Lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619)

-

Antibody against Protein-X for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin for western blotting

Procedure:

-

Cell Treatment:

-

Treat cells with PROTAC-X or DMSO for a shorter time course (e.g., 2-4 hours).

-

In a parallel set of wells, co-treat with PROTAC-X and MG132 to block proteasomal degradation and allow ubiquitinated proteins to accumulate.

-

-

Cell Lysis:

-

Lyse the cells as described in the western blot protocol, ensuring the use of deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with the anti-Protein-X antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours to capture the antibody-protein complex.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

-

Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.

-

-

Analysis:

-

A smear or ladder of high-molecular-weight bands in the PROTAC-X treated lanes (especially in the presence of MG132) indicates the ubiquitination of Protein-X.

-

Application Notes and Protocols for N-Benzyl-N-bis-PEG2 Derivatives in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzyl-N-bis-PEG2 derivatives in click chemistry, a class of reactions known for their high efficiency and selectivity.[1][2][3] These derivatives are particularly valuable as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[4] This document outlines the key applications, quantitative data on reaction efficiency, and detailed experimental protocols for utilizing these versatile molecules.

Introduction to this compound Derivatives in Click Chemistry

This compound derivatives are bifunctional molecules that incorporate a benzyl (B1604629) group and two polyethylene (B3416737) glycol (PEG) chains. The PEG component enhances hydrophilicity and can improve the pharmacokinetic properties of the final conjugate.[5] For applications in click chemistry, these derivatives are typically functionalized with either an azide (B81097) or an alkyne group, enabling them to participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[6] These reactions are central to modularly constructing complex molecular architectures like PROTACs, which bring a target protein into proximity with an E3 ubiquitin ligase to induce protein degradation.[4][7]

Key Applications

The primary applications of this compound derivatives in a click chemistry context include:

-

PROTAC Synthesis: As flexible linkers to connect a target protein-binding ligand and an E3 ligase-binding ligand.[4] The triazole ring formed during the click reaction is stable and mimics an amide bond.[3]

-

Bioconjugation: For attaching therapeutic agents, imaging agents, or other molecular probes to biomolecules such as proteins and peptides.

-

Drug Development: To improve the solubility and pharmacokinetic profiles of drug candidates.

Data Presentation: Quantitative Analysis of Benzyl Azide Click Reactions

The efficiency of click reactions with this compound-azide is comparable to that of benzyl azide. The following tables summarize key quantitative data for CuAAC and SPAAC reactions involving benzyl azide, which serve as a strong reference for reactions with its PEGylated derivatives.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzyl Azide

| Alkyne Partner | Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | tBuOH/H₂O | Room Temp | 1-4 h | >95 | [1] |

| Propargyl Alcohol | CuSO₄/Sodium Ascorbate | Various | Room Temp | <1 h | High | [1] |

| Various terminal alkynes | CuO nanowires | H₂O/EtOH | 60 | 6-12 h | 85-98 | [8] |

Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Benzyl Azide

| Strained Alkyne | Second-Order Rate Constant (M⁻¹s⁻¹) | Solvent | Temperature (°C) | Reference |

| DBCO | ~0.1 - 1.0 | Various | 25-37 | [6] |

| BCN | Varies by isomer | Various | 25-37 | [6] |

| DIBAC | ~0.3 | Various | 25-37 | [6] |

Experimental Protocols

Below are detailed protocols for performing CuAAC and SPAAC reactions with this compound-azide.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction between an alkyne-functionalized molecule and this compound-azide.

Materials:

-

Alkyne-functionalized molecule

-

This compound-azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

-

Solvent (e.g., tBuOH/H₂O, DMSO, DMF)

-

Reaction vessel

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the alkyne-functionalized molecule (1 equivalent) and this compound-azide (1-1.2 equivalents) in the chosen solvent.

-

Catalyst Preparation: In a separate tube, prepare a fresh stock solution of copper(II) sulfate and, if necessary for biological applications, a copper-coordinating ligand like THPTA. Also, prepare a fresh stock solution of sodium ascorbate.

-

Reaction Initiation: To the stirring solution of alkyne and azide, add the sodium ascorbate solution (typically 5-10 mol%) followed by the copper(II) sulfate solution (typically 1-5 mol%). If using a ligand, pre-mix it with the copper sulfate.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 1 to 4 hours. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Work-up and Purification: Once the reaction is complete, quench it by adding water. Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated. Purify the crude product by flash column chromatography.[9]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a copper-free click chemistry reaction using a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

DBCO-functionalized molecule

-

This compound-azide

-

Reaction buffer (e.g., PBS, pH 7.4) or organic solvent (e.g., DMSO, DMF)

-

Reaction vessel

Procedure:

-

Reactant Preparation: Dissolve the DBCO-functionalized molecule in the reaction buffer or solvent to a desired concentration (e.g., 1-5 mg/mL for proteins).[6]

-

SPAAC Reaction: Add a stock solution of this compound-azide to the solution of the DBCO-functionalized molecule. A molar excess of the azide (e.g., 5-20 fold) is often used to drive the reaction to completion.[6]

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[6][10]

-

Reaction Monitoring: The progress of the reaction can be monitored by observing the disappearance of the DBCO absorbance at approximately 310 nm using a UV-Vis spectrophotometer.[11][12]

-

Purification: After completion, remove excess unreacted this compound-azide and other small molecules by size-exclusion chromatography or dialysis for biomolecule conjugates.[6] For small molecule synthesis, standard chromatographic techniques can be used.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound derivatives in click chemistry.

Caption: Workflow for PROTAC synthesis using click chemistry.

Caption: Comparison of CuAAC and SPAAC click chemistry reactions.

References

- 1. benchchem.com [benchchem.com]

- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 4. medchemexpress.com [medchemexpress.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]